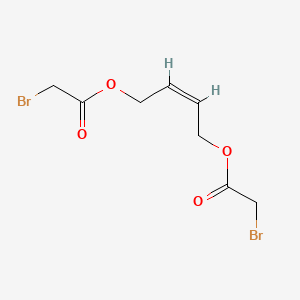

1,4-Bis(bromoacetoxy)-2-butene, (Z)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Bis(bromoacetoxy)-2-butene, (Z)- is an organic compound characterized by the presence of two bromoacetoxy groups attached to a butene backbone The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- typically involves the reaction of 1,4-butenediol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is then brominated to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(bromoacetoxy)-2-butene, (Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反应分析

Types of Reactions

1,4-Bis(bromoacetoxy)-2-butene, (Z)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoacetoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,4-butadiene derivatives.

Hydrolysis: The ester groups can be hydrolyzed to yield 1,4-butenediol and bromoacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Hydrolysis: Aqueous acid or base at elevated temperatures.

Major Products

Nucleophilic Substitution: Corresponding substituted butene derivatives.

Elimination Reactions: 1,4-Butadiene derivatives.

Hydrolysis: 1,4-Butenediol and bromoacetic acid.

科学研究应用

Biocidal Applications

1,4-Bis(bromoacetoxy)-2-butene is primarily recognized for its effectiveness as a biocide. It is utilized in various formulations aimed at controlling microbial growth in different environments:

- Water Treatment : The compound is employed as a slimicide in industrial water systems, particularly in paper mills, to prevent the growth of biofilms and other microbial contaminants. Its application helps maintain the quality of water used in manufacturing processes and reduces the risk of equipment corrosion due to microbial activity .

- Food-Contact Materials : It is also used as a slimicide in food-contact paper and paperboard products, ensuring that these materials remain free from microbial contamination during storage and use .

Pesticidal Applications

The compound exhibits significant pesticidal properties, making it valuable in agricultural practices:

- Fungicidal Activity : Research indicates that 1,4-bis(bromoacetoxy)-2-butene possesses systemic fungicidal properties. This means it can be absorbed by plants and distributed internally, providing protection against fungal pathogens from within. Studies have shown that both cis and trans isomers of this compound are effective against a variety of fungi that affect crops .

- Herbicidal and Germicidal Properties : In addition to its fungicidal capabilities, this compound has been noted for its herbicidal and germicidal effects. It can combat various pests including bacteria and noxious weeds, making it a versatile agent in pest control strategies .

Case Study 1: Efficacy in Water Systems

A study conducted on the application of 1,4-bis(bromoacetoxy)-2-butene in paper mill wastewater treatment demonstrated its effectiveness as a slimicide. The results indicated a significant reduction in microbial load within treated water systems, which contributed to improved operational efficiency and reduced maintenance costs associated with biofouling .

Case Study 2: Agricultural Use

In agricultural trials, the application of this compound on crops showed promising results in controlling fungal diseases. The systemic nature of the fungicide allowed it to protect plants from diseases such as powdery mildew and blight effectively. Field tests revealed that treated plants exhibited higher yields compared to untreated controls, highlighting its potential for enhancing agricultural productivity .

作用机制

The mechanism of action of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- primarily involves its ability to act as an electrophile due to the presence of bromoacetoxy groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

相似化合物的比较

Similar Compounds

- 1,4-Bis(chloroacetoxy)-2-butene, (Z)-

- 1,4-Bis(acetoxy)-2-butene, (Z)-

- 1,4-Bis(bromoacetoxy)-2-butene, (E)-

Uniqueness

1,4-Bis(bromoacetoxy)-2-butene, (Z)- is unique due to its specific (Z)- configuration, which can influence its reactivity and interactions compared to its (E)- isomer. The presence of bromoacetoxy groups also makes it more reactive towards nucleophiles compared to chloroacetoxy or acetoxy analogs.

属性

CAS 编号 |

80981-51-7 |

|---|---|

分子式 |

C8H10Br2O4 |

分子量 |

329.97 g/mol |

IUPAC 名称 |

[(Z)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate |

InChI |

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1- |

InChI 键 |

SIHKVAXULDBIIY-UPHRSURJSA-N |

SMILES |

C(C=CCOC(=O)CBr)OC(=O)CBr |

手性 SMILES |

C(/C=C\COC(=O)CBr)OC(=O)CBr |

规范 SMILES |

C(C=CCOC(=O)CBr)OC(=O)CBr |

Key on ui other cas no. |

20679-58-7 |

同义词 |

1,4-bis(bromoacetoxy)-2-butene 1,4-bis(bromoacetoxy)-2-butene, (Z)-isomer bis(1,4-bromoacetoxy)-2-butene but-2-ene-1,4-diyl bis(bromoacetate) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。